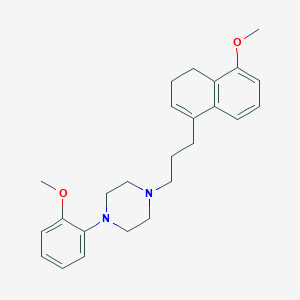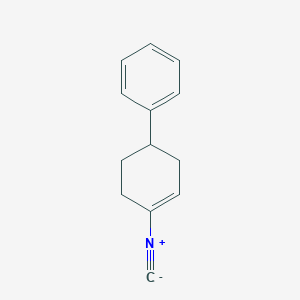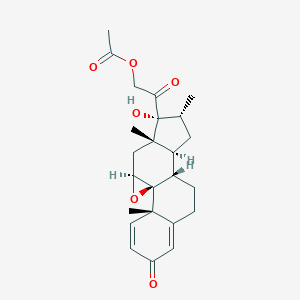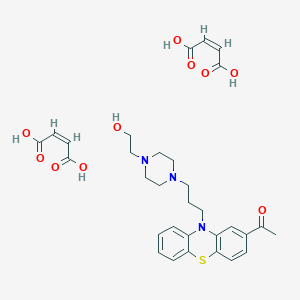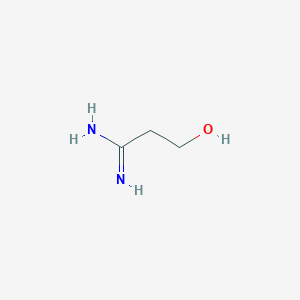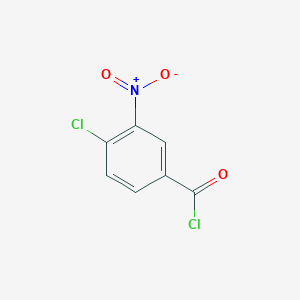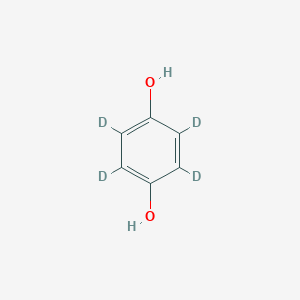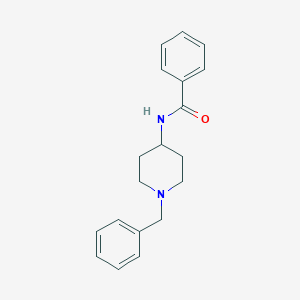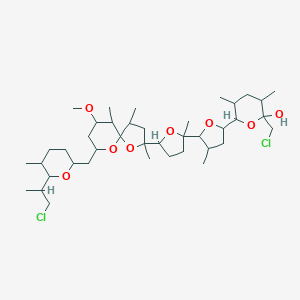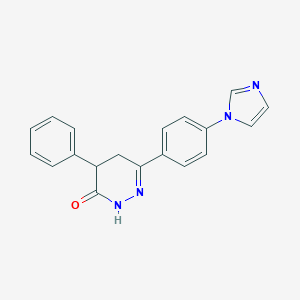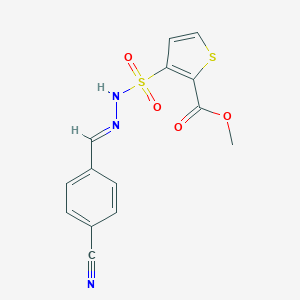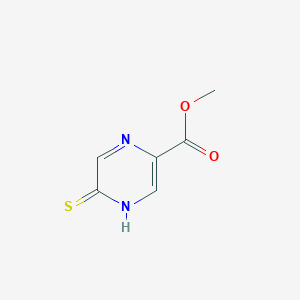
5-Mercaptopyrazine-2-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Mercaptopyrazine-2-carboxylic acid methyl ester, also known as MPCE, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of pyrazine and is widely used in various applications, including pharmaceuticals, agrochemicals, and materials science. In
Mecanismo De Acción
The mechanism of action of 5-Mercaptopyrazine-2-carboxylic acid methyl ester is not yet fully understood. However, studies have shown that 5-Mercaptopyrazine-2-carboxylic acid methyl ester inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-Mercaptopyrazine-2-carboxylic acid methyl ester has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
5-Mercaptopyrazine-2-carboxylic acid methyl ester has been shown to have several biochemical and physiological effects. Studies have shown that 5-Mercaptopyrazine-2-carboxylic acid methyl ester can induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-Mercaptopyrazine-2-carboxylic acid methyl ester in lab experiments is its high potency. 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been found to exhibit potent activity against cancer cells and bacteria at low concentrations. Additionally, 5-Mercaptopyrazine-2-carboxylic acid methyl ester is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using 5-Mercaptopyrazine-2-carboxylic acid methyl ester in lab experiments is its potential toxicity. 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been found to exhibit cytotoxic effects on normal cells at high concentrations, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 5-Mercaptopyrazine-2-carboxylic acid methyl ester. One of the significant areas of focus is the development of new drugs based on 5-Mercaptopyrazine-2-carboxylic acid methyl ester. Researchers are exploring the potential of 5-Mercaptopyrazine-2-carboxylic acid methyl ester as a lead compound for the development of new cancer drugs and antibiotics. Additionally, there is a growing interest in the use of 5-Mercaptopyrazine-2-carboxylic acid methyl ester in materials science, particularly in the development of new sensors and catalysts. Further research is needed to fully understand the mechanism of action of 5-Mercaptopyrazine-2-carboxylic acid methyl ester and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 5-Mercaptopyrazine-2-carboxylic acid methyl ester is a chemical compound with significant potential in various fields of scientific research. Its potent antitumor, antibacterial, and antifungal properties make it a potential candidate for the development of new drugs and antibiotics. While there are limitations to its use in lab experiments, the future directions for the research and development of 5-Mercaptopyrazine-2-carboxylic acid methyl ester are promising. Further research is needed to fully explore the potential of 5-Mercaptopyrazine-2-carboxylic acid methyl ester in various fields of scientific research.
Métodos De Síntesis
The synthesis of 5-Mercaptopyrazine-2-carboxylic acid methyl ester involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride, followed by the addition of sodium hydrosulfide to form the corresponding thiol. The thiol is then methylated using dimethyl sulfate to yield 5-Mercaptopyrazine-2-carboxylic acid methyl ester. This method is a straightforward and efficient way to synthesize 5-Mercaptopyrazine-2-carboxylic acid methyl ester in high yields.
Aplicaciones Científicas De Investigación
5-Mercaptopyrazine-2-carboxylic acid methyl ester has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of 5-Mercaptopyrazine-2-carboxylic acid methyl ester is in the development of new drugs. 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been found to exhibit potent antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been shown to possess antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Propiedades
Número CAS |
147032-26-6 |
|---|---|
Nombre del producto |
5-Mercaptopyrazine-2-carboxylic acid methyl ester |
Fórmula molecular |
C6H6N2O2S |
Peso molecular |
170.19 g/mol |
Nombre IUPAC |
methyl 6-sulfanylidene-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C6H6N2O2S/c1-10-6(9)4-2-8-5(11)3-7-4/h2-3H,1H3,(H,8,11) |
Clave InChI |
GNLFJDDHMSUFDA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC(=S)C=N1 |
SMILES canónico |
COC(=O)C1=CNC(=S)C=N1 |
Sinónimos |
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



